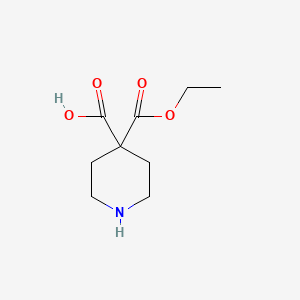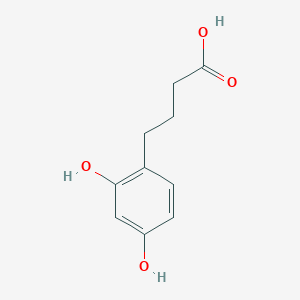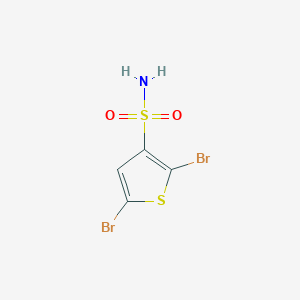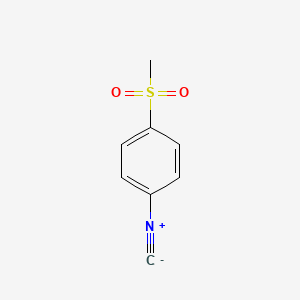
1-Isocyano-4-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-4-methanesulfonylbenzene is an organic compound with the molecular formula C8H7NO3S It is characterized by the presence of an isocyano group (-N≡C) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Preparation Methods
The synthesis of 1-Isocyano-4-methanesulfonylbenzene typically involves the reaction of 4-methanesulfonylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isocyanate, followed by the addition of a suitable electrophile to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Isocyano-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Multicomponent Reactions: The compound is also involved in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with aldehydes, amines, and carboxylic acids to form complex products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyano-4-methanesulfonylbenzene has several scientific research applications:
Biology: The compound’s unique reactivity makes it useful in the study of enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 1-Isocyano-4-methanesulfonylbenzene involves its ability to covalently modify target molecules. In biological systems, it can inhibit bacterial pathogens by covalently binding to essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway . This covalent modification disrupts the normal function of these enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
1-Isocyano-4-methanesulfonylbenzene can be compared with other isocyanide compounds, such as:
1-Isocyano-4-(methylsulfonylmethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
4-Isocyanomethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methanesulfonyl group.
4-Isocyanomethylbenzenesulfonamide: Contains a sulfonamide group instead of a methanesulfonyl group.
Properties
CAS No. |
2980-81-6 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-isocyano-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6H,2H3 |
InChI Key |
DCTJVBJSRPVRIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


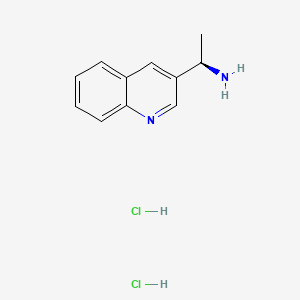
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

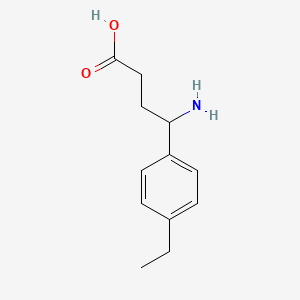
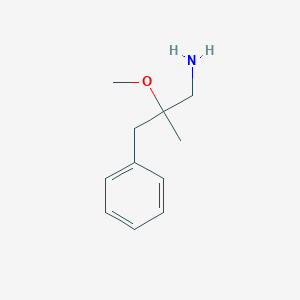
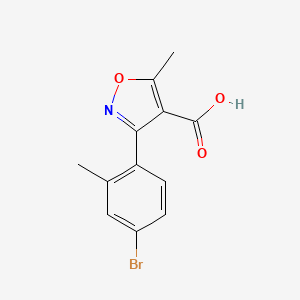
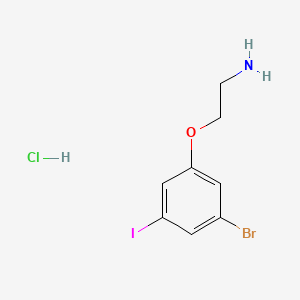

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
